molecular formula C17H11N3O3 B11990544 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one CAS No. 66819-11-2

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one

Cat. No.: B11990544
CAS No.: 66819-11-2
M. Wt: 305.29 g/mol
InChI Key: CEKWPUCPGQSQGH-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves the reaction of 6-ethyl-8-formyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)chromone with 2-azolyl-acetonitriles. This reaction leads to the formation of 8-iminopyrano[2,3-f]chromen-4-ones, which upon acid hydrolysis, yield pyrano[2,3-f]chromene-4,8-diones containing azaheterocyclic substituents at C-3 and C-9 .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and triazolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the triazolyl and phenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-3-(4-methyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
  • 7-hydroxy-3-(4-ethyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
  • 7-hydroxy-3-(4-phenyl-4H-1,2,4-thiazol-3-yl)-4H-chromen-4-one

Uniqueness

The uniqueness of 7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and triazolyl groups enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

66819-11-2

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one

InChI

InChI=1S/C17H11N3O3/c21-12-6-7-13-15(8-12)23-9-14(16(13)22)17-19-18-10-20(17)11-4-2-1-3-5-11/h1-10,21H

InChI Key

CEKWPUCPGQSQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C3=COC4=C(C3=O)C=CC(=C4)O

Origin of Product

United States

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